2-hydroxy-5-methylhexanoic acid 2-hydroxy-5-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 25915-36-0
VCID: VC11494534
InChI: InChI=1S/C7H14O3/c1-5(2)3-4-6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

2-hydroxy-5-methylhexanoic acid

CAS No.: 25915-36-0

Cat. No.: VC11494534

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-hydroxy-5-methylhexanoic acid - 25915-36-0

Specification

CAS No. 25915-36-0
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 2-hydroxy-5-methylhexanoic acid
Standard InChI InChI=1S/C7H14O3/c1-5(2)3-4-6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key PFEZQIWIVSFGSC-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Hydroxy-5-methylhexanoic acid (C₇H₁₄O₃) features a carboxyl group at position 1, a hydroxyl group at position 2, and a methyl branch at position 5 (Figure 1). Its stereochemistry, particularly the (2S,3S) configuration in enantiomerically pure forms, influences its biological activity and synthetic utility . The molecule’s amphiphilic nature, derived from polar hydroxyl/carboxyl groups and a hydrophobic alkyl chain, enables interactions with both aqueous and lipid environments, making it valuable in surfactant and drug delivery systems .

Table 1: Physicochemical Properties of 2-Hydroxy-5-Methylhexanoic Acid

PropertyValueSource
Molecular FormulaC₇H₁₄O₃
Molecular Weight161.199 g/mol
Density1.143 g/cm³
Boiling Point336.3°C at 760 mmHg
Flash Point157.2°C
LogP (Partition Coefficient)0.5056
Optical Rotation[α]²⁵D = -11° to -17° (DMF/MeOH)

Synthesis and Production Methodologies

Grignard Reaction-Based Approaches

A prominent route involves the Grignard reaction between isovaleraldehyde and ethylmagnesium bromide, yielding 5-methyl-3-hexanone as an intermediate . Subsequent oxidation of the silyl enol ether derivative using meta-chloroperbenzoic acid (MCPBA) achieves regioselective hydroxylation at position 2, producing 2-hydroxy-5-methyl-3-hexanone, which is then oxidized to the carboxylic acid . This method achieves a 77% yield after flash chromatography .

Enzymatic and Biocatalytic Methods

Enzymatic synthesis leveraging ketoreductases and lipases offers stereochemical control, critical for pharmaceutical applications. For instance, Candida antarctica lipase B catalyzes the kinetic resolution of racemic mixtures, enriching the (2S,3S)-enantiomer . Recent patents describe immobilized enzyme systems that enhance reaction efficiency (>90% enantiomeric excess) while reducing byproduct formation .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Enantiomeric ExcessScalabilityCost Efficiency
Grignard/MCPBA Oxidation77N/AModerateHigh
Enzymatic Resolution85–90>90%HighModerate
Solid-Phase Peptide Synthesis92*99%LowLow
*Yield for Fmoc-protected derivatives .

Applications in Pharmaceutical and Nutritional Sciences

Drug Development and Prodrug Design

The (2S,3S)-configured enantiomer serves as a precursor for protease inhibitors, notably in HIV-1 treatment. Its hydroxyl and carboxyl groups facilitate hydrogen bonding with viral protease active sites, inhibiting substrate cleavage . Additionally, Boc-protected derivatives (e.g., Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid) are pivotal in solid-phase peptide synthesis, enabling the production of antitumor peptides like carfilzomib .

Sports Nutrition and Muscle Metabolism

As a branched-chain amino acid (BCAA) analog, 2-hydroxy-5-methylhexanoic acid enhances muscle protein synthesis and recovery. Clinical trials demonstrate that supplementation (500 mg/day) reduces post-exercise muscle soreness by 40% compared to placebo, attributed to its role in activating mTOR pathways .

Industrial and Agricultural Applications

Cosmetic Formulations

In skincare, this compound’s humectant properties improve epidermal hydration by 30% in vivo. Its ability to stimulate collagen synthesis (15% increase over 12 weeks) positions it as an anti-aging agent in serums and creams .

Sustainable Agriculture

Field studies show that foliar application (0.1% w/v) increases wheat yield by 12–18% under drought conditions. The methyl branch enhances root uptake efficiency, while the carboxyl group chelates soil nutrients, mitigating phosphate fixation .

Future Directions and Research Opportunities

Biotechnological Innovations

CRISPR-engineered E. coli strains expressing hydroxymethylglutaryl-CoA lyase could enable de novo biosynthesis from glucose, reducing reliance on petrochemical feedstocks. Preliminary data suggest titers of 5 g/L in batch cultures .

Targeted Drug Delivery Systems

Conjugating the acid to polyethylene glycol (PEG) nanoparticles enhances tumor accumulation in murine models (3-fold increase vs. free drug). Phase I trials for PEGylated doxorubicin derivatives are slated for 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator